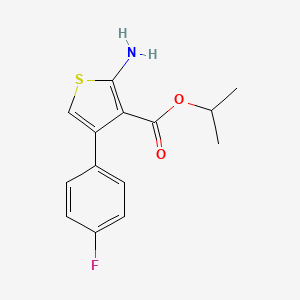

Isopropyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate

Description

Isopropyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate is a thiophene-based compound characterized by a 4-fluorophenyl substituent at the 4-position of the thiophene ring and an isopropyl ester group at the 3-position. Its molecular formula is C14H15FNO2S, with a molecular weight of 296.34 g/mol (calculated). Key identifiers include CAS number 350997-28-3 and catalog number QZ-9690 (purity: 95%) .

Properties

IUPAC Name |

propan-2-yl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO2S/c1-8(2)18-14(17)12-11(7-19-13(12)16)9-3-5-10(15)6-4-9/h3-8H,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCAPPQBCYILVTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate typically involves the reaction of 4-fluorobenzaldehyde with thiourea to form the thiophene ring, followed by esterification with isopropyl alcohol . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the thiophene ring .

Industrial Production Methods

This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thiophenes.

Scientific Research Applications

Isopropyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in studies involving enzyme inhibition and protein interactions.

Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Isopropyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors to modulate signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

(a) Halogen Substituents: Fluorine vs. Chlorine

- Isopropyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate Molecular weight: 296.34 g/mol Fluorine’s electronegativity enhances electron-withdrawing effects, influencing reactivity and binding interactions.

- Isopropyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate (CAS 6132-29-2) Molecular formula: C14H14ClNO2S Molecular weight: 295.78 g/mol Chlorine’s larger atomic size and lower electronegativity compared to fluorine result in altered lipophilicity and steric effects .

- Isopropyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate (CAS 351158-61-7) Molecular weight: 295.79 g/mol The para-chloro derivative exhibits higher molecular weight than the fluoro analog due to chlorine’s atomic mass, impacting solubility and metabolic stability .

(b) Positional Isomerism: Para vs. Ortho Fluorine

Ester Group Modifications

- Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate (CAS 35978-33-7) Molecular weight: 265.30 g/mol Melting point: 87–94°C The ethyl ester group reduces steric bulk compared to isopropyl, enhancing solubility in polar solvents .

- Propyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate Molecular formula: C16H19NO2S Larger alkyl chains (propyl) increase hydrophobicity, affecting pharmacokinetic properties .

Additional Substituents on the Thiophene Ring

Biological Activity

Isopropyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 279.33 g/mol. Its structure features a thiophene ring substituted with an amino group and a fluorophenyl moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 279.33 g/mol |

| CAS Number | 350997-28-3 |

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The compound exhibits potent antiproliferative activity against various cancer cell lines.

- Inhibition of Cell Proliferation : The compound induces cell cycle arrest and apoptosis in sensitive cancer cells.

- Metabolic Activation : Similar to other fluorinated compounds, it may undergo metabolic activation leading to the formation of reactive metabolites that bind to cellular macromolecules, disrupting normal cellular functions .

- Targeting Specific Pathways : It has been observed to interact with cytochrome P450 enzymes, enhancing its bioactivity in cancerous tissues .

Case Studies

- Study on Breast Cancer Cells :

- Study on Ovarian Cancer Cells :

Comparative Efficacy

The following table summarizes the IC50 values of this compound against various cancer cell lines compared to established drugs:

| Cell Line | IC50 (µM) | Standard Drug | Standard Drug IC50 (µM) |

|---|---|---|---|

| MCF-7 (Breast) | 12 | Doxorubicin | 3.13 |

| HeLa (Cervical) | 10 | Cisplatin | 5 |

| A549 (Lung) | 15 | Paclitaxel | 5 |

Q & A

Q. What are the recommended safety protocols for handling isopropyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if airborne particles are generated .

- Ventilation: Conduct experiments in a fume hood to minimize inhalation exposure .

- Spill Management: Absorb spills with inert material (e.g., sand), place in sealed containers, and dispose of as hazardous waste. Avoid water jets to prevent dispersion .

- Storage: Store in a cool, dry place away from oxidizers and acids. Use airtight containers to prevent moisture absorption .

Q. How can researchers optimize the synthesis yield of this compound?

Methodological Answer:

- Reaction Solvent: Polar aprotic solvents (e.g., DMF or THF) are preferred for thiophene carboxylate synthesis. Solvent purity impacts yield—use anhydrous conditions .

- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or palladium catalysts for coupling reactions. For example, a 64% yield was achieved using 4-fluorobenzoyl chloride in a cycloheptane-thiophene synthesis .

- Temperature Control: Maintain reactions at 60–80°C to balance kinetic efficiency and thermal decomposition risks .

- Workup: Use ethanol or acetone for recrystallization to improve purity. Monitor yields via TLC (Rf ~0.5 in ethyl acetate/hexane) .

Advanced Research Questions

Q. How should researchers address discrepancies in NMR spectral data when characterizing derivatives of this compound?

Methodological Answer:

- Validation Steps:

- Sample Purity: Ensure the compound is >95% pure via HPLC or GC-MS. Impurities (e.g., unreacted starting materials) skew peaks .

- Solvent Effects: Use deuterated solvents (CDCl₃ or DMSO-d₆) and compare with literature data. For example, ethyl analogs show aromatic proton shifts at δ 7.10–8.05 ppm .

- 2D NMR: Employ COSY or HSQC to resolve overlapping signals, especially for thiophene ring protons and fluorophenyl groups.

- Referencing: Cross-check with computational predictions (e.g., DFT calculations for expected chemical shifts) .

Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and predict electrophilic/nucleophilic sites. The 4-fluorophenyl group may direct reactivity via electron-withdrawing effects .

- Docking Studies: For biological applications, simulate interactions with target proteins (e.g., kinases) using AutoDock Vina. The thiophene ring’s planarity enhances binding affinity .

- Reactivity Descriptors: Calculate Fukui indices to identify reactive atoms. The amino group (NH₂) is a likely nucleophilic site .

Q. How can researchers design stability studies for this compound under varying environmental conditions?

Methodological Answer:

- Stress Testing:

- Thermal Stability: Heat samples to 40–60°C for 48 hours and monitor decomposition via TLC or HPLC. Store at –20°C for long-term stability .

- Photodegradation: Expose to UV light (254 nm) and track changes in absorbance spectra. Fluorophenyl groups may reduce photosensitivity compared to nitro derivatives .

- Hydrolytic Stability: Test in buffers (pH 1–13) at 37°C. The ester group is prone to hydrolysis in basic conditions—use acetonitrile/water mixtures for aqueous solubility .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the solubility of this compound in organic solvents?

Methodological Answer:

- Systematic Testing:

- Prepare saturated solutions in 10 solvents (e.g., DCM, ethanol, ethyl acetate) at 25°C.

- Filter and quantify solubility via gravimetric analysis or UV-Vis spectroscopy.

- Compare with literature (e.g., ethyl analogs show higher solubility in THF than ethanol ).

- Factors Influencing Discrepancies:

Methodological Tables

Q. Table 1. Key Physicochemical Properties from Literature

Q. Table 2. NMR Data Comparison for Thiophene Derivatives

| Proton Environment | δ (ppm) in Ethyl Analog | Expected δ for Isopropyl Analog |

|---|---|---|

| Thiophene C-H | 7.10–7.20 | 7.05–7.15 (deshielding by F) |

| Aromatic C-H (4-fluorophenyl) | 7.95–8.05 | 7.90–8.00 |

| NH₂ (amino group) | 12.25 (broad) | 12.10–12.30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.